molecular formula C12H17NO2 B13352516 (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol

(1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol

Cat. No.: B13352516
M. Wt: 207.27 g/mol
InChI Key: ITFIJCOSOKPITF-MWLCHTKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclopentane ring substituted with a methoxyphenylamino group and a hydroxyl group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and 2-methoxyaniline.

    Formation of Intermediate: Cyclopentanone undergoes a reaction with 2-methoxyaniline in the presence of a reducing agent to form an intermediate.

    Reduction: The intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to modify the cyclopentane ring or the methoxyphenylamino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while substitution reactions can produce various substituted cyclopentane compounds.

Scientific Research Applications

(1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its effects on biological systems to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It is used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol: The enantiomer of the compound with different stereochemistry.

    2-((2-Methoxyphenyl)amino)cyclopentanone: A related compound with a ketone group instead of a hydroxyl group.

    2-((2-Methoxyphenyl)amino)cyclopentanol: A compound with a similar structure but different substitution patterns.

Uniqueness

(1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature makes it particularly interesting for applications in asymmetric synthesis and chiral drug development.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(1R,2R)-2-(2-methoxyanilino)cyclopentan-1-ol

InChI

InChI=1S/C12H17NO2/c1-15-12-8-3-2-5-10(12)13-9-6-4-7-11(9)14/h2-3,5,8-9,11,13-14H,4,6-7H2,1H3/t9-,11-/m1/s1

InChI Key

ITFIJCOSOKPITF-MWLCHTKSSA-N

Isomeric SMILES

COC1=CC=CC=C1N[C@@H]2CCC[C@H]2O

Canonical SMILES

COC1=CC=CC=C1NC2CCCC2O

Origin of Product

United States

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